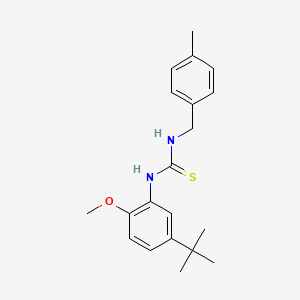![molecular formula C20H18N4O B4769167 5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4769167.png)
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
概要
説明
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenylmethyl group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Pyrimidine Ring Construction: The pyrazole intermediate is then subjected to condensation reactions with suitable amidine or guanidine derivatives to construct the pyrimidine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolopyrimidines with different functional groups.
科学的研究の応用
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with an amine group instead of a ketone.
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-thiol: Contains a thiol group in place of the ketone.
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-carboxylic acid: Features a carboxylic acid group instead of the ketone.
Uniqueness
The uniqueness of 5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-8-9-16(15(2)10-14)12-23-13-21-19-18(20(23)25)11-22-24(19)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODJTGARKMILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4769096.png)
![2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4769103.png)
![(5E)-1-(3-ethoxyphenyl)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4769112.png)
![3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B4769119.png)


![[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4769140.png)
![2-[2-(2-Prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B4769148.png)
![6-(4-fluorophenyl)-4-(4-iodophenyl)-2-methyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4769157.png)
![2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B4769161.png)
![1-[4-(2-methylphenoxy)butyl]pyrrolidine](/img/structure/B4769171.png)
![N-{2-(4-bromophenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B4769179.png)
![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4769182.png)
![ETHYL 2-[6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B4769187.png)
